Cas no 130562-16-2 ((αS,1'S)-N-(1-Phenylethyl)-2-fluoro-α-methylphenylmethylamine)
130562-16-2 structure
Product Name:(αS,1'S)-N-(1-Phenylethyl)-2-fluoro-α-methylphenylmethylamine
CAS-nummer:130562-16-2
MF:C16H18FN
MW:243.319227695465
CID:3037295
PubChem ID:14643107
Update Time:2025-04-21
(αS,1'S)-N-(1-Phenylethyl)-2-fluoro-α-methylphenylmethylamine Chemische en fysische eigenschappen
Naam en identificatie
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- (αS,1'S)-N-(1-Phenylethyl)-2-fluoro-α-methylphenylmethylamine
- (S)-1-phenyl-N-((S)-1-(2-(fluoro)phenyl)ethyl)ethanamine; (S)-1-(2-methoxyphenyl)-N-[(S)-1-phenylethyl]ethanamine
- (S)-1-(2-Fluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine
- 130562-16-2
-
- Inchi: 1S/C16H18FN/c1-12(14-8-4-3-5-9-14)18-13(2)15-10-6-7-11-16(15)17/h3-13,18H,1-2H3/t12-,13-/m0/s1
- InChI-sleutel: ZZXAHUZHXSXCSK-STQMWFEESA-N
- LACHT: FC1C=CC=CC=1[C@H](C)N[C@@H](C)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 243.14200
- Monoisotopische massa: 243.142327740Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 237
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 12Ų
Experimentele eigenschappen
- PSA: 12.03000
- LogboekP: 4.62840
(αS,1'S)-N-(1-Phenylethyl)-2-fluoro-α-methylphenylmethylamine Gerelateerde literatuur
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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